1-ethyl-3-methyl-6-(4-methylphenyl)-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-N~4~-[3-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core with various substituents, including an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~4~-[3-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes, such as those employing Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions, is also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~4~-[3-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-ETHYL-N~4~-[3-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and immunosuppressant properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-[3-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in inflammatory and immune responses, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds such as valdecoxib and leflunomide share the isoxazole ring and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities.
Uniqueness
1-ETHYL-N~4~-[3-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its broad range of applications in scientific research further highlight its significance.
Properties
Molecular Formula |
C26H23N5O2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-ethyl-3-methyl-6-(4-methylphenyl)-N-[3-(1,2-oxazol-5-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H23N5O2/c1-4-31-25-24(17(3)30-31)21(15-22(29-25)18-10-8-16(2)9-11-18)26(32)28-20-7-5-6-19(14-20)23-12-13-27-33-23/h5-15H,4H2,1-3H3,(H,28,32) |
InChI Key |
YATFLAFMWCSPIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC=CC(=C4)C5=CC=NO5 |
Origin of Product |
United States |
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